molecular formula C14H16N2O B6149429 2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one CAS No. 1020994-68-6

2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

Cat. No. B6149429
CAS RN: 1020994-68-6
M. Wt: 228.3
InChI Key:
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Description

2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one, abbreviated as 2-EPE, is an organic compound that is found in nature and has recently been utilized as a research tool in numerous scientific studies. It has been used as a model compound for the development of new drugs, as a reagent for organic synthesis, and as a research tool for studying biological systems.

Scientific Research Applications

2-EPE has been used as a research tool in numerous scientific studies due to its ability to interact with various biological systems. It has been used as a model compound for the development of new drugs, as a reagent for organic synthesis, and as a research tool for studying biological systems. For example, 2-EPE has been used to study the effects of drugs on the central nervous system, to study the effects of drugs on the cardiovascular system, and to study the effects of drugs on the immune system. Additionally, 2-EPE has been used in the development of new drugs, such as analgesics and anti-inflammatory agents.

Mechanism of Action

2-EPE is able to interact with biological systems through its ability to bind to specific receptors in the body. It has been shown to bind to the serotonin 5-HT1A receptor, the dopamine D2 receptor, and the norepinephrine NE receptor. By binding to these receptors, 2-EPE is able to modulate the activity of the central nervous system, the cardiovascular system, and the immune system.
Biochemical and Physiological Effects
2-EPE has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to have an anxiolytic effect, a sedative effect, an analgesic effect, an anti-inflammatory effect, and an anti-convulsant effect. Additionally, 2-EPE has been shown to have a positive effect on memory and cognitive function, and to have a positive effect on mood and behavior.

Advantages and Limitations for Lab Experiments

2-EPE has several advantages as a research tool in laboratory experiments. It is easy to synthesize, it is relatively inexpensive, and it is highly soluble in water. Additionally, 2-EPE is relatively stable and has a low toxicity. However, there are some limitations to using 2-EPE in laboratory experiments. For example, it is not very selective in its binding to receptors, and it has a short half-life in the body.

Future Directions

There are numerous potential future directions for the use of 2-EPE in scientific research. For example, 2-EPE could be used to study the effects of drugs on the endocrine system, to study the effects of drugs on the reproductive system, and to study the effects of drugs on the digestive system. Additionally, 2-EPE could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. Finally, 2-EPE could be used to study the effects of drugs on the immune system, to study the effects of drugs on cancer, and to study the effects of drugs on aging.

Synthesis Methods

2-EPE can be synthesized through a variety of methods, including the use of ethynylation, palladium-catalyzed cross-coupling, and the Pictet-Spengler reaction. Ethynylation is a simple and cost-effective method of synthesizing 2-EPE that involves the reaction of an alkyne and an amine in the presence of a base. The palladium-catalyzed cross-coupling reaction is a more complex method of synthesizing 2-EPE that requires the use of a palladium catalyst and a boronic acid. The Pictet-Spengler reaction is an effective method for synthesizing 2-EPE that involves the reaction of a ketone and an amine in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one involves the reaction of 3-ethynylaniline with pyrrolidine and ethyl chloroacetate, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "3-ethynylaniline", "pyrrolidine", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water", "diethyl ether" ], "Reaction": [ "Step 1: 3-ethynylaniline is reacted with pyrrolidine and ethyl chloroacetate in the presence of a base catalyst to form 2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one.", "Step 2: The product from step 1 is hydrolyzed with sodium hydroxide to form the corresponding carboxylic acid.", "Step 3: The carboxylic acid is decarboxylated with hydrochloric acid and sodium chloride to form the final product, 2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one.", "Step 4: The product is isolated by extraction with diethyl ether and purified by recrystallization." ] }

CAS RN

1020994-68-6

Product Name

2-[(3-ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one

Molecular Formula

C14H16N2O

Molecular Weight

228.3

Purity

95

Origin of Product

United States

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